molecular formula C18H15ClN2O3 B270634 Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Número de catálogo B270634
Peso molecular: 342.8 g/mol
Clave InChI: JGUPRVMJMXAIBN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mecanismo De Acción

The exact mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is not fully understood, but it is thought to act by modulating the activity of various ion channels and receptors in the nervous system and other tissues. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects.
Biochemical and Physiological Effects:
Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic, sedative, cardiovascular, and anti-inflammatory effects. This compound has been shown to enhance GABA-mediated neurotransmission, which may contribute to its anxiolytic and sedative effects. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to inhibit the activity of L-type calcium channels, which may contribute to its cardiovascular effects. Finally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for a range of diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A in scientific research is its well-characterized pharmacological profile. This compound has been extensively studied in vitro and in vivo, and its effects on a range of molecular targets have been well-documented. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.

Direcciones Futuras

There are a number of potential future directions for research on Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A. One area of interest is the development of new therapeutic agents based on the structure of this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its effects on various molecular targets. Finally, additional studies are needed to determine the potential toxicity of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A and its suitability for use in various experimental settings.

Métodos De Síntesis

The synthesis of Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with phthalic anhydride to form the intermediate compound, 3-(2-chlorobenzyl)-4-hydroxy-3,4-dihydrophthalic acid. This intermediate is then esterified with ethanol and treated with acetic anhydride to yield ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate.

Aplicaciones Científicas De Investigación

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer biology. This compound has been shown to interact with a number of different molecular targets, including GABA receptors, calcium channels, and voltage-gated potassium channels. Additionally, Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate A has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.

Propiedades

Nombre del producto

Ethyl 3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylate

Fórmula molecular

C18H15ClN2O3

Peso molecular

342.8 g/mol

Nombre IUPAC

ethyl 3-[(2-chlorophenyl)methyl]-4-oxophthalazine-1-carboxylate

InChI

InChI=1S/C18H15ClN2O3/c1-2-24-18(23)16-13-8-4-5-9-14(13)17(22)21(20-16)11-12-7-3-6-10-15(12)19/h3-10H,2,11H2,1H3

Clave InChI

JGUPRVMJMXAIBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

SMILES canónico

CCOC(=O)C1=NN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.